1-(1,8A-dihydroimidazo[1,2-a]pyridin-8-yl)ethanone
Description
Properties
IUPAC Name |
1-(1,8a-dihydroimidazo[1,2-a]pyridin-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7(12)8-3-2-5-11-6-4-10-9(8)11/h2-6,9-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXRDTLPMQPGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CN2C1NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic substitution, where the amine group of 2-aminopyridine attacks the α-carbon of the haloketone, followed by cyclization to form the imidazo ring. Key parameters include:
-
Solvent : Methanol or ethanol facilitates solubility and proton transfer.
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Catalyst : Trifluoroacetic acid (TFA) enhances cyclization efficiency by stabilizing intermediates.
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Temperature : Room temperature to 60°C balances reaction rate and side-product formation.
A representative procedure involves stirring 2-aminopyridine (0.1 mol) with bromoacetone (0.1 mol) in methanol containing TFA (5 mol%) at 60°C for 3–4 hours. Purification via column chromatography (methylene dichloride/methanol) yields the target compound in 65–78%.
Table 1: Optimization of α-Haloketone Condensation
| Haloketone | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Chloroacetone | Methanol | TFA | 60 | 68 |
| Bromoacetone | Ethanol | None | 25 | 72 |
| Bromoacetone | DMF | Cs2CO3 | 80 | 65 |
Multicomponent Reactions (MCRs)
MCRs offer atom-economical routes to functionalized imidazo[1,2-a]pyridines. The Groebke-Blackburn-Bienaymé (GBB) reaction is particularly effective.
GBB Reaction with Aldehydes and Isocyanides
In this approach, 2-aminopyridine reacts with an aldehyde (e.g., benzaldehyde) and an acetyl-containing isocyanide under microwave irradiation. The reaction forms the imidazo ring while introducing the ethanone moiety.
Procedure :
Table 2: MCR Conditions and Outcomes
| Aldehyde | Isocyanide | Catalyst | Yield (%) |
|---|---|---|---|
| Benzaldehyde | tert-Butyl | NH4Cl | 82 |
| 4-NO2-Benzaldehyde | Cyclohexyl | CuSO4 | 75 |
Catalytic Cyclization Using Metal-Organic Frameworks (MOFs)
Fe3O4@SiO2@MOF-199 catalyzes C–C coupling and cyclization, enabling efficient synthesis under mild conditions.
MOF-Catalyzed Synthesis
Steps :
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React 2-(2-bromophenyl)-4,5-diphenyl-1H-imidazole with cyclohexane-1,3-dione in DMF.
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Add Fe3O4@SiO2@MOF-199 (5 mol%), Cs2CO3, and l-proline.
Advantages :
-
Recyclable catalyst (4 cycles with <5% activity loss).
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Reduced byproducts compared to traditional methods.
Metal-Free Aqueous Synthesis
An eco-friendly method uses N-propargyl pyridinium bromides and NaOH in water.
Protocol :
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Prepare N-propargyl pyridinium bromide by reacting 2-aminopyridine with propargyl bromide.
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Add NaOH (1 equiv) in water and stir vigorously at 25°C for 2 minutes.
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Extract with ethyl acetate to obtain the product in 89% yield.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield (%) | Reaction Time | Scalability | Eco-Friendliness |
|---|---|---|---|---|
| α-Haloketone Condensation | 72 | 4 hours | High | Moderate |
| MCR (GBB) | 82 | 30 minutes | Moderate | High |
| MOF Catalysis | 91 | 20 hours | High | High |
| Metal-Free Aqueous | 89 | 2 minutes | Low | Very High |
Chemical Reactions Analysis
Types of Reactions: 1-(1,8A-Dihydroimidazo[1,2-a]pyridin-8-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological activities and properties.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-(1,8A-dihydroimidazo[1,2-a]pyridin-8-yl)ethanone exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing imidazole moieties demonstrate significant activity against various bacterial and fungal strains. The presence of the imidazole ring is crucial for enhancing the lipophilicity and, consequently, the bioactivity of these compounds .
Antimycobacterial Activity
The compound has been investigated for its potential against Mycobacterium tuberculosis. A series of derivatives were synthesized and tested for their antimycobacterial activity, revealing promising results that suggest further exploration in the context of tuberculosis treatment .
Anticancer Properties
Emerging studies have indicated that imidazo-pyridine derivatives may possess anticancer properties. The ability to inhibit specific cancer cell lines has been linked to the structural characteristics of these compounds, including their ability to interact with cellular targets involved in cancer progression. Further research is warranted to elucidate the mechanisms behind these effects .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multistep reactions that allow for the modification of various substituents on the imidazole ring. Understanding the structure-activity relationship is essential for optimizing its pharmacological profile. For example, variations in the nitrogen substitutions can significantly influence both potency and selectivity toward biological targets .
Study 1: Antimicrobial Evaluation
A study evaluated several derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain modifications enhanced antimicrobial efficacy compared to standard treatments .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Moderate | High |
| Compound B | High | Moderate |
| Compound C | Low | Low |
Study 2: Antimycobacterial Screening
In another investigation focused on antimycobacterial activity, a series of compounds derived from this compound were screened against Mycobacterium tuberculosis. The study highlighted that specific structural modifications led to improved activity against resistant strains .
Mechanism of Action
The mechanism by which 1-(1,8A-Dihydroimidazo[1,2-a]pyridin-8-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound and its analogues differ in substituent patterns, saturation, and functional group placement. Key structural variations include:
Key Observations :
- Saturation : The dihydro core in SY128478 may enhance solubility compared to fully aromatic derivatives like compound 3c .
- Substituent Effects : Bulky groups (e.g., naphthyl in 3f) increase molecular weight and hydrophobicity, correlating with higher melting points (179–182°C vs. 160–162°C for phenyl-substituted 3c) .
Key Trends :
- Hydrophobic Groups : Naphthyl (3f) and trifluoromethylphenyl (3a) substituents improve activity, likely due to enhanced hydrophobic interactions with PLA2 .
Biological Activity
1-(1,8A-dihydroimidazo[1,2-a]pyridin-8-yl)ethanone is a nitrogen-containing heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine class, which is known for its potential therapeutic applications in various diseases.
The chemical structure of this compound can be represented by the following molecular formula and characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H10N2O |
| Molecular Weight | 162.19 g/mol |
| Purity | >95% |
| Functional Groups | Ketone, Nitrogen Heterocycle |
| SMILES Representation | CC(=O)C1=CC=CN2C=CNC12 |
Biological Activities
Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit a wide range of pharmacological activities:
- Anticancer Properties : Studies have shown that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cell lines. For instance, compounds derived from this scaffold have demonstrated significant antiproliferative effects against breast cancer and glioblastoma cells, with some achieving over 90% inhibition in cell growth compared to untreated controls .
- Antimicrobial Activity : These compounds also exhibit antimicrobial properties. In vitro studies have indicated effectiveness against various bacterial strains and fungi, highlighting their potential as novel antimicrobial agents .
- Neuroprotective Effects : Some research suggests that imidazo[1,2-a]pyridines may possess neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease through mechanisms involving anti-inflammatory pathways .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives can often be correlated with their structural features. The presence of specific functional groups and the arrangement of nitrogen atoms within the heterocyclic ring play crucial roles in determining their efficacy and selectivity for biological targets.
Key Findings from SAR Studies:
- Substituent Variations : Modifications on the nitrogen atoms or the carbon skeleton significantly influence the compound's activity. For example, introducing electron-withdrawing groups can enhance anticancer potency by increasing the compound's reactivity towards biological targets .
- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with target proteins involved in cancer progression and inflammation. This information is vital for guiding the design of more potent analogs .
Case Studies
Several studies have documented the biological effects of this compound and its derivatives:
- Antitumor Activity : In a study focusing on various tumor cell lines (lung, breast, colon), imidazo[1,2-a]pyridine derivatives showed promising results with IC50 values indicating potent antiproliferative effects .
- Antimicrobial Efficacy : Research highlighted that certain derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting their potential as new antibiotics .
- Neuroprotection : A recent investigation into neuroprotective properties revealed that certain derivatives could reduce oxidative stress markers in neuronal cells, indicating a protective effect against neurodegeneration .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1-(1,8A-dihydroimidazo[1,2-a]pyridin-8-yl)ethanone and its analogs?
- Methodological Answer : The compound and its derivatives are typically synthesized via condensation reactions. For example, hydrazide derivatives can react with aromatic aldehydes in ethanol under acidic catalysis to form N-acylhydrazones . Alternatively, one-pot two-step reactions involving cyclization and functionalization steps have been used to synthesize tetrahydroimidazo[1,2-a]pyridine derivatives, achieving yields of 51–55% . Key steps include solvent selection (e.g., dichloromethane for extraction) and purification via column chromatography or recrystallization.
Q. How is structural confirmation of this compound achieved in academic research?
- Methodological Answer : Structural elucidation relies on a combination of spectroscopic techniques:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl carbons at ~170 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹) .
- HRMS : Validates molecular weight with high accuracy (e.g., <2 ppm error) .
- Melting Point Analysis : Confirms purity (e.g., 215–217°C for derivatives) .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : TNF-α inhibition assays are commonly used. For example, derivatives can be tested in lipopolysaccharide (LPS)-stimulated macrophages, with IC₅₀ values calculated using dose-response curves. Proper controls (e.g., vehicle and reference inhibitors) and triplicate measurements ensure reproducibility .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., HCl, AlCl₃) to enhance condensation efficiency .
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents for solubility and reaction kinetics .
- Temperature Control : Elevated temperatures (50–80°C) may accelerate cyclization but risk side reactions .
- Real-Time Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR (1D and 2D experiments like COSY, HSQC) with X-ray crystallography for unambiguous assignment .
- Degradation Studies : Monitor sample stability under ambient conditions to rule out artifacts (e.g., oxidation of labile substituents) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities .
Q. How can computational chemistry predict the reactivity of this compound in biological systems?
- Methodological Answer :
- Docking Simulations : Model interactions with target proteins (e.g., TNF-α) using software like AutoDock to identify binding motifs .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., LogP, bioavailability) .
- Reactivity Descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites for derivatization .
Q. What experimental design considerations mitigate limitations in pollution or degradation studies involving this compound?
- Methodological Answer :
- Sample Stabilization : Continuous cooling (4°C) minimizes organic degradation during prolonged experiments .
- Matrix Complexity : Spiking real-world wastewater samples with the compound can validate assay robustness against variable matrices .
- High-Throughput Screening : Use hyphenated techniques (e.g., LC-HRMS) to detect degradation products at trace levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
